molecular formula C19H24N2O2S B180564 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- CAS No. 199852-35-2

5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-

Cat. No. B180564
CAS RN: 199852-35-2
M. Wt: 344.5 g/mol
InChI Key: PFHMOKLEJJDAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is a heterocyclic compound that has gained significant attention in scientific research due to its diverse applications in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. The antiviral activity of the compound is believed to be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- can induce changes in the expression of various genes and proteins involved in cancer cell proliferation, apoptosis, and angiogenesis. The compound has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to have low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- is its potent anticancer and antiviral activity. The compound has been found to exhibit activity against a wide range of cancer cell lines and viral strains. Additionally, the compound has low toxicity in normal cells, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of the compound is its relatively complex synthesis method, which may limit its availability for further study.

Future Directions

There are several potential future directions for research on 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-. One area of interest is the development of analogs with improved potency and selectivity against specific cancer cell lines. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential applications in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases. Finally, the development of novel synthesis methods for the compound may increase its availability for further study.

Synthesis Methods

The synthesis of 5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- involves the reaction of 3-ethoxy-6-ethyl-2-amino pyrimidine with 3,5-dimethylbenzyl chloride in the presence of potassium carbonate and acetonitrile. The reaction mixture is heated at reflux for several hours, and the resulting crude product is purified by column chromatography to yield the desired compound.

Scientific Research Applications

5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been found to possess antiviral activity against influenza virus and herpes simplex virus.

properties

CAS RN

199852-35-2

Product Name

5H-Thiazolo(3,2-a)pyrimidin-5-one, 7-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-

Molecular Formula

C19H24N2O2S

Molecular Weight

344.5 g/mol

IUPAC Name

7-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C19H24N2O2S/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)20-19-21(18(15)22)17(11-24-19)23-6-2/h7-9,17H,5-6,10-11H2,1-4H3

InChI Key

PFHMOKLEJJDAJB-UHFFFAOYSA-N

SMILES

CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC(=CC(=C3)C)C

Canonical SMILES

CCC1=C(N=C2N(C1=O)C(CS2)OCC)CC3=CC(=CC(=C3)C)C

synonyms

4-[(3,5-dimethylphenyl)methyl]-9-ethoxy-3-ethyl-7-thia-1,5-diazabicycl o[4.3.0]nona-3,5-dien-2-one

Origin of Product

United States

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